![molecular formula C18H16O7S B2889619 3-[(2,5-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one CAS No. 866346-81-8](/img/structure/B2889619.png)

3-[(2,5-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(2,5-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one” is a chemical compound with the molecular formula C18H16O7S . It has a molecular weight of 376.38 . This product is intended for research use only.

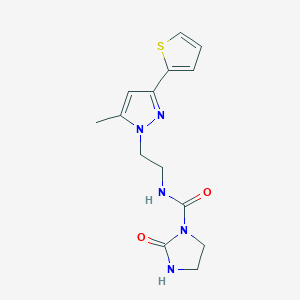

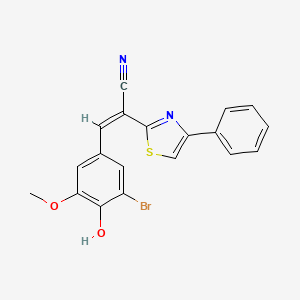

Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 16 hydrogen atoms, 7 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Chemiluminescence and Photochromism

Studies on similar sulfonyl-substituted bicyclic dioxetanes have demonstrated their utility in exploring chemiluminescence mechanisms. For instance, the base-induced decomposition of these dioxetanes in specific solvents can emit light, offering insights into chemiluminescent reactions and potential applications in analytical chemistry and bioimaging techniques (Watanabe et al., 2010).

Crown Ether Chemistry

The synthesis and complexation study of novel chromenone crown ethers have revealed their ability to form stable complexes with alkali metal ions. This property is significant in the field of supramolecular chemistry, where such complexes can be used in ion recognition and sensing, as well as in the development of novel catalytic systems (Gündüz et al., 2006).

Aldose Reductase Inhibitory Activity

The synthesis of capillarisin sulfur-analogues, which involve the structural modification of chromen-4-one derivatives, has been shown to possess aldose reductase inhibitory activity. This activity is crucial in the management of diabetic complications, suggesting that such compounds could be explored further for their therapeutic potential (Igarashi et al., 2005).

COX-2 Inhibition for Anti-inflammatory Applications

Research on 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, a structurally related compound, has demonstrated significant COX-2 inhibitory activity. This property indicates the potential use of such compounds in developing new anti-inflammatory drugs, highlighting the broader relevance of chromen-4-one derivatives in medicinal chemistry (Rullah et al., 2015).

Photochromism and Material Sciences

The photochromic properties of chromene crystals have been investigated, revealing potential applications in the development of optical storage devices and photoresponsive materials. Such studies underscore the importance of chromen-4-one derivatives in material sciences and photophysics (Hobley et al., 2000).

Propiedades

IUPAC Name |

3-(2,5-dimethoxyphenyl)sulfonyl-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-22-12-7-8-13(23-2)15(10-12)26(20,21)16-9-11-5-4-6-14(24-3)17(11)25-18(16)19/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGLDVMHKONDGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2889536.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2889539.png)

![1-benzyl 7-methyl 6-(4-chlorobenzenesulfonyl)-4,5-dioxo-3H,4H,5H,6H-pyrrolo[3,2-e]indole-1,7-dicarboxylate](/img/structure/B2889540.png)

![7-(2-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2889541.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide](/img/structure/B2889543.png)

![4-[Cyclobutyl(methylsulfonyl)amino]azepane-1-carboxamide](/img/structure/B2889547.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide](/img/structure/B2889558.png)

![(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2889559.png)